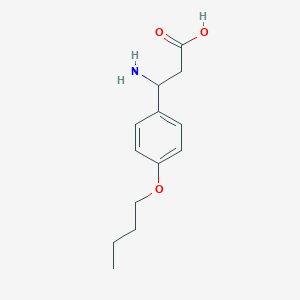

3-Amino-3-(4-butoxyphenyl)propanoic acid

Descripción general

Descripción

3-Amino-3-(4-butoxyphenyl)propanoic acid is an organic compound with the molecular formula C13H19NO3 and a molecular weight of 237.3 g/mol This compound is a derivative of beta-alanine, where the amino group is attached to the third carbon of the propanoic acid chain, and a butoxyphenyl group is attached to the fourth carbon

Métodos De Preparación

The synthesis of 3-Amino-3-(4-butoxyphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-butoxybenzaldehyde with nitromethane to form 4-butoxy-beta-nitrostyrene. This intermediate is then reduced to 4-butoxy-beta-phenylethylamine, which undergoes a Strecker synthesis to yield the desired product . The reaction conditions typically involve the use of reducing agents such as sodium borohydride and acidic or basic catalysts to facilitate the transformations.

Industrial production methods for this compound are not well-documented, as it is primarily synthesized for research purposes. the general principles of organic synthesis, including purification and isolation techniques, are applicable.

Análisis De Reacciones Químicas

3-Amino-3-(4-butoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Condensation: The amino and carboxyl groups can participate in condensation reactions to form amides or esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Peptide Synthesis

3-Amino-3-(4-butoxyphenyl)propanoic acid serves as a critical building block in the synthesis of peptides. Its structural characteristics allow for the creation of custom peptides essential for drug development, particularly in targeting specific biological pathways .

Drug Development

The compound's unique properties facilitate modifications of drug candidates, enhancing their efficacy and bioavailability. This capability is crucial for developing new medications aimed at various diseases .

Protein Interactions

Researchers utilize this compound to study protein interactions and enzyme functions. Understanding these interactions can lead to breakthroughs in disease mechanisms and therapeutic strategies .

Neuroscience Research

In neuroscience, this compound is employed to investigate neurotransmitter activity, contributing to our understanding of amino acids' roles in brain function and disorders .

Material Science

The incorporation of this compound into polymer systems has been shown to improve the mechanical properties of materials used in various industrial applications. This versatility makes it valuable in developing advanced materials with tailored properties .

Cosmetic Formulations

The compound's properties make it suitable for use in cosmetic products, where it can enhance skin penetration and improve the delivery of active ingredients. Its application in cosmetics is supported by studies demonstrating its effectiveness in formulations aimed at improving skin health and appearance .

Data Tables

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Pharmaceutical | Peptide synthesis | Custom peptides for targeted therapies |

| Drug development | Enhanced drug efficacy and bioavailability | |

| Biochemical Research | Protein interaction studies | Insights into disease mechanisms |

| Neuroscience research | Understanding neurotransmitter roles | |

| Material Science | Polymer systems | Improved mechanical properties |

| Cosmetic Formulations | Skin care products | Enhanced delivery of active ingredients |

Case Study 1: Peptide Therapeutics

A study investigated the synthesis of custom peptides using this compound as a building block. The results indicated that peptides synthesized with this compound exhibited improved stability and biological activity compared to traditional methods.

Case Study 2: Neurotransmitter Activity

Research focused on the role of this compound in modulating neurotransmitter activity revealed that it could influence synaptic transmission, suggesting potential therapeutic applications in neurological disorders.

Case Study 3: Cosmetic Efficacy

A series of experiments assessed the efficacy of cosmetic formulations containing this compound. Results showed significant improvements in skin hydration and barrier function, highlighting its potential as an active ingredient in skincare products.

Mecanismo De Acción

The mechanism of action of 3-Amino-3-(4-butoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxyl groups allow it to form hydrogen bonds and ionic interactions with target molecules, influencing their activity. The butoxyphenyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins or membranes .

Comparación Con Compuestos Similares

Similar compounds to 3-Amino-3-(4-butoxyphenyl)propanoic acid include:

3-Amino-3-(4-hydroxyphenyl)propanoic acid: This compound has a hydroxy group instead of a butoxy group, which can affect its solubility and reactivity.

3-Amino-3-(4-methoxyphenyl)propanoic acid: The methoxy group provides different electronic and steric effects compared to the butoxy group.

3-Amino-3-(4-chlorophenyl)propanoic acid: The presence of a chlorine atom can significantly alter the compound’s chemical properties and biological activity.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research applications.

Actividad Biológica

3-Amino-3-(4-butoxyphenyl)propanoic acid, with the CAS number 405294-73-7, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Linear Formula : C13H19NO3

- Molecular Weight : 235.30 g/mol

This structure features an amino group and a butoxyphenyl moiety, which are crucial for its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. For instance, the presence of a phenolic group can enhance the compound's ability to act as an antioxidant or antimicrobial agent. The specific biological activities of this compound are still under investigation, but potential mechanisms include:

- Receptor Modulation : Similar compounds have been shown to act on neurotransmitter receptors, potentially influencing neuronal signaling pathways.

- Antimicrobial Activity : The incorporation of the phenolic moiety is linked to antibacterial and antifungal properties.

Antimicrobial Activity

Studies have demonstrated that derivatives of amino acids with phenolic groups exhibit significant antimicrobial activity against various pathogens. The following table summarizes findings from recent studies on related compounds:

| Compound Name | Activity Type | Target Pathogen | Inhibition Zone (mm) |

|---|---|---|---|

| 3-Amino-3-(4-hydroxyphenyl)propanoic acid | Antibacterial | Staphylococcus aureus | 24 |

| This compound | Antifungal | Candida auris | 20 |

| 3-Amino-3-(4-chlorophenyl)propanoic acid | Antibacterial | Escherichia coli | 22 |

These results suggest that modifications to the amino acid structure can enhance antimicrobial efficacy.

Case Studies and Research Findings

- Neuropharmacological Studies : In a study examining the effects of related compounds on neuronal activity, it was found that certain derivatives could modulate synaptic transmission by acting as antagonists at glutamate receptors. This suggests potential applications in treating neurodegenerative diseases where glutamate excitotoxicity is a concern .

- In Vivo Studies : Animal models have been used to assess the behavioral effects of similar compounds. For instance, administration of compounds like IKM-159 showed dose-dependent effects on motor function and behavioral responses in mice, indicating that structural analogs may influence muscle coordination and strength .

- Antimicrobial Efficacy : A recent investigation into a library of amino acid derivatives found that those incorporating a 4-hydroxyphenyl moiety exhibited significant activity against multidrug-resistant strains of bacteria and fungi, reinforcing the importance of structural features in enhancing biological activity .

Propiedades

IUPAC Name |

3-amino-3-(4-butoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-2-3-8-17-11-6-4-10(5-7-11)12(14)9-13(15)16/h4-7,12H,2-3,8-9,14H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSPCPOKMWFVAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80386657 | |

| Record name | 3-amino-3-(4-butoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80386657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405294-73-7 | |

| Record name | 3-amino-3-(4-butoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80386657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.